H-THR-ALA-OH
Overview
Description
H-THR-ALA-OH: is a dipeptide composed of threonine and alanine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound is used in various scientific research applications, particularly in the fields of protein interaction, functional analysis, and epitope screening .
Mechanism of Action
- A1 receptors are coupled to K+ channels in supraventricular tissue . These receptors play a crucial role in modulating cardiac activity.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The biochemical properties of Thr-Ala are largely determined by the characteristics of its constituent amino acids, threonine and alanine. Threonine, a polar and uncharged amino acid, is involved in protein stabilization due to the interaction of its hydroxyl side chain with other polar and charged side chains within a protein . Alanine, a nonpolar amino acid, contributes to the hydrophobic core of proteins
Cellular Effects
They can serve as building blocks for protein synthesis, modulate cell signaling pathways, and influence gene expression
Molecular Mechanism
The molecular mechanism of action of H-THR-ALA-OH is not well-understood. It is likely that its effects are mediated through its constituent amino acids, threonine and alanine. These amino acids can participate in various biochemical reactions, including protein synthesis and metabolism
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a dipeptide composed of threonine and alanine, it is likely involved in amino acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-THR-ALA-OH typically involves solid-phase peptide synthesis (SPPS) methods. One common approach is the use of fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a resin-bound peptide chain. The protecting groups are removed using a base, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). LPPS is advantageous for producing longer peptides and allows for easier purification . The choice of method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: H-THR-ALA-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in alanine can be reduced to form an alcohol.
Substitution: The amino group in both threonine and alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of the hydroxyl group in threonine can produce a ketone or aldehyde.
Reduction: Reduction of the carbonyl group in alanine can yield an alcohol.
Substitution: Nucleophilic substitution can result in the formation of various substituted peptides.
Scientific Research Applications
H-THR-ALA-OH has a wide range of scientific research applications, including:
Comparison with Similar Compounds
H-ALA-THR-OH: Another dipeptide composed of alanine and threonine, with similar properties and applications.
H-GLY-ALA-OH: A dipeptide composed of glycine and alanine, used in similar research applications.
H-THR-GLY-OH: A dipeptide composed of threonine and glycine, also used in peptide synthesis and functional analysis.
Uniqueness: H-THR-ALA-OH is unique due to its specific sequence of threonine and alanine, which imparts distinct biochemical properties and interactions. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZKQTYZIVOJDV-LMVFSUKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315169 | |
Record name | L-Threonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Threonylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56217-50-6 | |
Record name | L-Threonyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56217-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Threonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Threonylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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